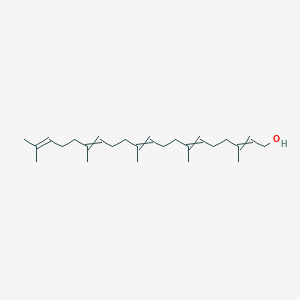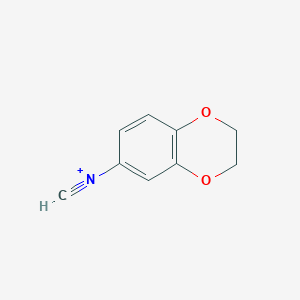
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism by which N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit cholinesterase enzymes is due to its binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share a similar core structure and have been studied for their antibacterial and enzyme inhibition properties.
2,3-dihydro-1,4-benzodioxin-6-amine derivatives: These derivatives have been explored for various biological activities, including anticancer and antiviral properties.
Uniqueness
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium stands out due to its specific substitution pattern and the resulting unique biological activities.
Eigenschaften
Molekularformel |
C9H8NO2+ |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-benzodioxin-6-yl(methylidyne)azanium |
InChI |
InChI=1S/C9H8NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h1-3,6H,4-5H2/q+1 |
InChI-Schlüssel |
SXNJGHSIGZRFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#[N+]C1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



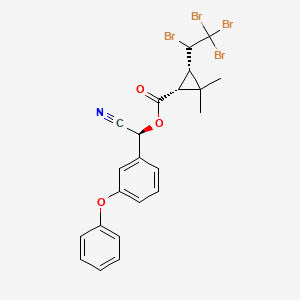

![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
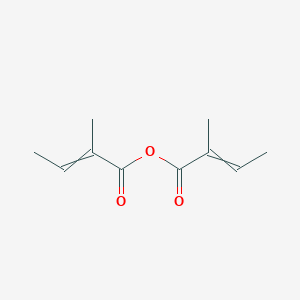
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)

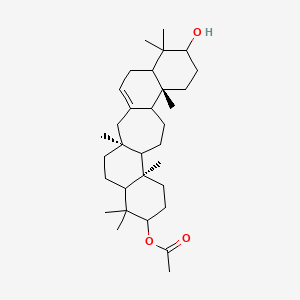

![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
